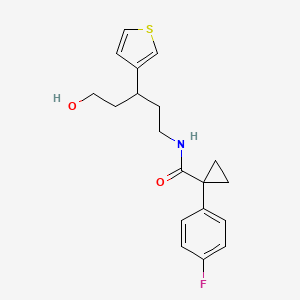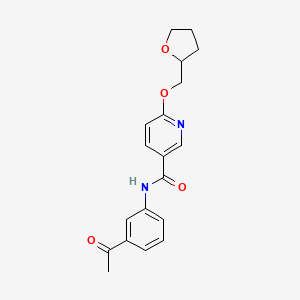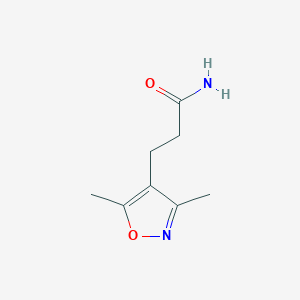![molecular formula C8H17ClN2O3 B2831803 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride CAS No. 1461713-89-2](/img/structure/B2831803.png)
2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylpropanoic acid and 2-aminoethylacetamide.
Amidation Reaction: The 2-aminoethylacetamide is reacted with 2-methylpropanoic acid under acidic conditions to form the amide bond.
Hydrochloride Formation: The resulting compound is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:
Reaction Optimization: Optimization of temperature, pH, and reaction time to maximize yield.
Purification: Use of crystallization or chromatography techniques to purify the final product.
Quality Control: Rigorous quality control measures, including NMR, HPLC, and LC-MS, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism by which 2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Modulate Pathways: Influence biochemical pathways by interacting with key proteins or receptors.
Alter Cellular Functions: Affect cellular functions by modifying the activity of signaling molecules.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropanoic acid: Lacks the acetamidoethyl group, resulting in different chemical properties.
N-Acetyl-2-amino-2-methylpropanoic acid: Similar structure but without the hydrochloride salt form.
Uniqueness
2-[(2-Acetamidoethyl)amino]-2-methylpropanoic acid hydrochloride is unique due to its specific functional groups, which confer distinct reactivity and solubility properties. This makes it particularly useful in applications where these characteristics are advantageous.
Properties
IUPAC Name |
2-(2-acetamidoethylamino)-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3.ClH/c1-6(11)9-4-5-10-8(2,3)7(12)13;/h10H,4-5H2,1-3H3,(H,9,11)(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRUQEWLBGBWSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(C)(C)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-chloro-N-[4-(dimethylamino)phenyl]-2,2-dimethylpropanamide](/img/structure/B2831721.png)




![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2831729.png)
![(Bicyclo[3.1.0]hexane-1-yl)acetic acid](/img/structure/B2831731.png)
![(2-chloro-5-methylsulfanylphenyl)-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2831733.png)
![N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-4-nitrobenzamide](/img/structure/B2831736.png)
![2-[butyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2831737.png)



![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2831743.png)
